

Technical Guide: 2-Isopropylthioxanthone-d7 for Advanced Analytical Applications

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Compound of Interest

Compound Name: **2-Isopropylthioxanthone-d7**

Cat. No.: **B587651**

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical characteristics and analytical applications of **2-Isopropylthioxanthone-d7** (ITX-d7). It is intended to serve as a critical resource for professionals utilizing this compound as an internal standard in quantitative mass spectrometry-based assays.

Introduction

2-Isopropylthioxanthone-d7 (ITX-d7) is the stable isotope-labeled (deuterated) form of 2-Isopropylthioxanthone (ITX). ITX is a photoinitiator widely used in the printing industry for UV-cured inks, particularly in food packaging materials.^[1] Due to its potential to migrate from packaging into foodstuffs, regulatory bodies and quality control laboratories require sensitive and accurate methods to quantify ITX levels in various matrices.^[2]

ITX-d7 is an indispensable tool for such analyses. By serving as an internal standard, it mimics the chemical behavior and chromatographic retention of the native analyte, but is distinguishable by its higher mass.^[3] This allows for precise quantification by correcting for variations during sample preparation, injection, and ionization, thereby enhancing the robustness and accuracy of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][4]}

Core Physical and Chemical Properties

The essential properties of **2-Isopropylthioxanthone-d7** are summarized below. For comparative purposes, the properties of its non-deuterated counterpart are also included.

Table 1: Compound Identification and Formula

Property	2-Isopropylthioxanthone-d7 (ITX-d7)	2-Isopropylthioxanthone (ITX)
Synonyms	ITX-d7, 2-(Isopropyl-d7)-9H-thioxanthen-9-one	ITX, 2-Isopropyl-9H-thioxanthen-9-one
CAS Number	1173019-24-3[5][6][7]	5495-84-1[8][9][10]
Molecular Formula	C ₁₆ H ₇ D ₇ OS[8][9][11]	C ₁₆ H ₁₄ OS[1][10][12]
InChI Key	KTALPKYXQZGAEG-SVMCCORHSA-N[5][11]	KTALPKYXQZGAEG-UHFFFAOYSA-N[1][10]
Grade	Analytical Standard[5]	Analytical Standard[1]

Table 2: Physicochemical Data

Property	2-Isopropylthioxanthone-d7 (ITX-d7)	2-Isopropylthioxanthone (ITX)
Molecular Weight	261.39 g/mol [5][8][9][11]	254.35 g/mol [1][12]
Appearance	Light Yellow Solid[11]	Light Yellow Crystal / Powder[12][13]
Melting Point	Not specified; expected to be similar to ITX	72-76 °C[12]
Boiling Point	Not specified; expected to be similar to ITX	398.9 °C at 760 mmHg[12]
UV Absorption Peaks	Not specified; expected to be similar to ITX	258, 382 nm[12]
Solubility	Soluble in organic solvents like acetonitrile	Insoluble in water[13]

Experimental Protocol: Quantification of ITX in Liquid Foods

The following is a representative protocol for the quantification of 2-Isopropylthioxanthone (ITX) in liquid food matrices (e.g., milk, juice) using ITX-d7 as an internal standard, based on established LC-MS/MS methodologies.[5][9]

Materials and Reagents

- Analytes: 2-Isopropylthioxanthone (ITX) and **2-Isopropylthioxanthone-d7** (ITX-d7) analytical standards.
- Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.
- Equipment: Vortex mixer, centrifuge, autosampler vials, LC-MS/MS system with an electrospray ionization (ESI) source.
- Sample Matrix: Milk, soy milk, fruit juice, or other liquid food product.

Preparation of Standards

- Stock Solutions: Prepare individual stock solutions of ITX and ITX-d7 in acetonitrile at a concentration of 1 mg/mL.
- Working Standard Solutions: Create a series of calibration curve standards by serially diluting the ITX stock solution with acetonitrile.
- Internal Standard (IS) Spiking Solution: Prepare a working solution of ITX-d7 in acetonitrile at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

- Aliquoting: Transfer 1.0 mL of the liquid food sample into a 2 mL centrifuge tube.
- Internal Standard Spiking: Add a precise volume (e.g., 100 μ L) of the ITX-d7 IS Spiking Solution to the sample.

- Protein Precipitation & Extraction: Add 1.0 mL of acetonitrile to the tube. The addition of acetonitrile serves both to extract the analyte and precipitate proteins from the matrix.[5]
- Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins and solids.
- Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

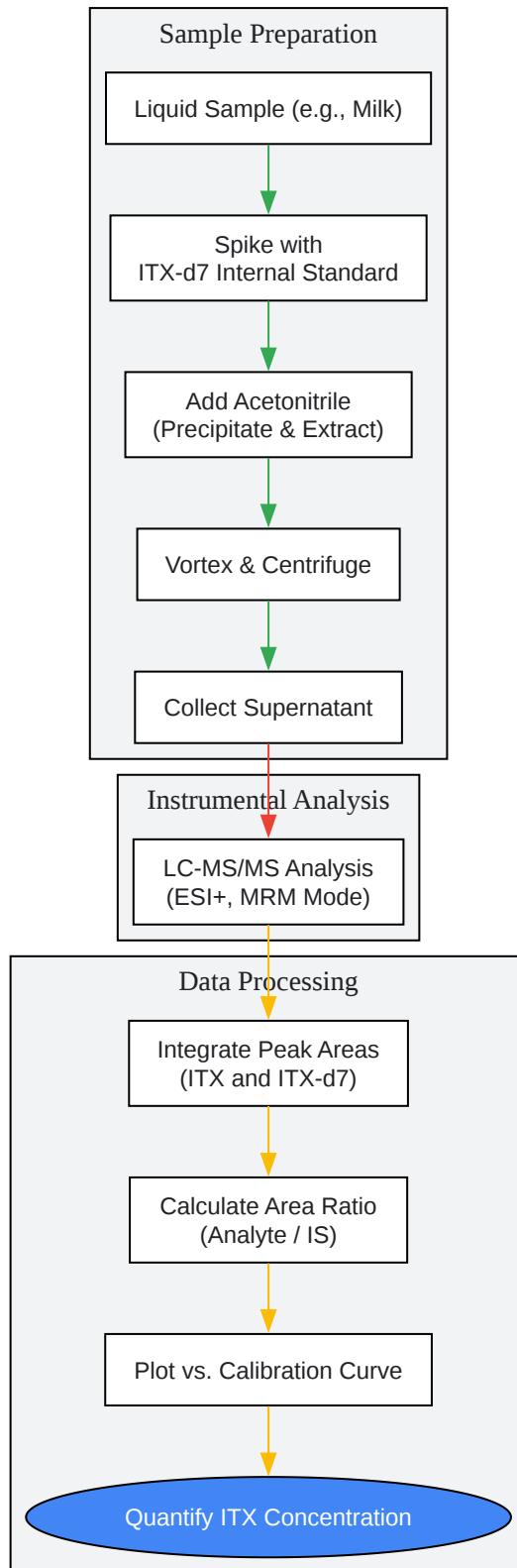
- LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 μ m) is suitable.
- Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
- Ionization: Electrospray Ionization in Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two mass transitions for both ITX and ITX-d7 to ensure specificity.
 - ITX Transition Example: The protonated molecule $[M+H]^+$ fragments to $[M+H-C_3H_6]^+$.[6]
 - ITX-d7 Transition: The corresponding mass shift of +7 Da will be observed.

Data Analysis

- Construct a calibration curve by plotting the peak area ratio (ITX peak area / ITX-d7 peak area) against the concentration of the ITX calibration standards.
- Calculate the peak area ratio for the unknown samples.
- Determine the concentration of ITX in the samples by interpolating their peak area ratios from the calibration curve.

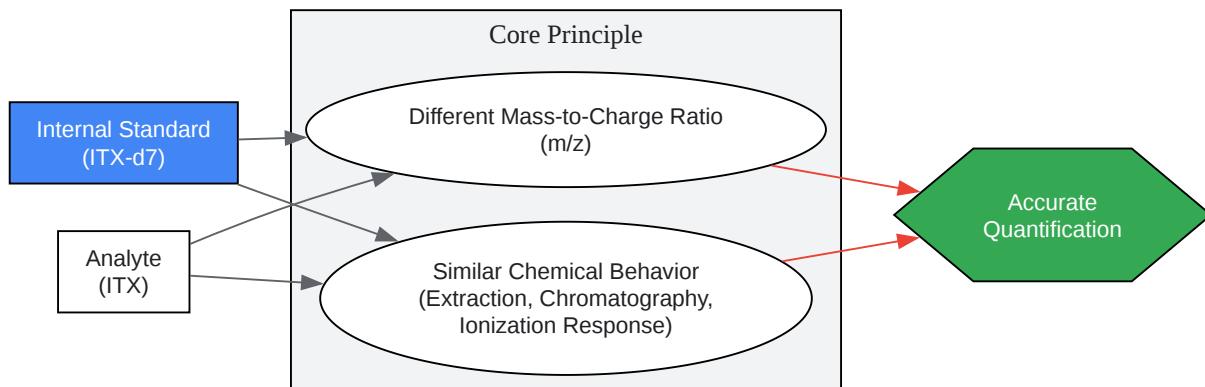
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of using a deuterated internal standard for quantitative analysis.



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Caption: Workflow for ITX quantification using a deuterated internal standard.

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Caption: Logical relationship of an ideal internal standard for mass spectrometry.

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